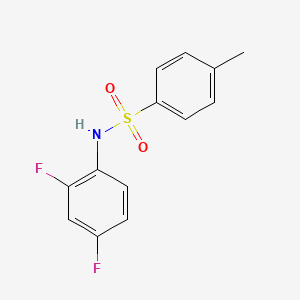

![molecular formula C22H30ClNO B5675939 3-[2-(1-adamantyl)ethyl]-6-chloro-5,7-dimethyl-3,4-dihydro-2H-1,3-benzoxazine](/img/structure/B5675939.png)

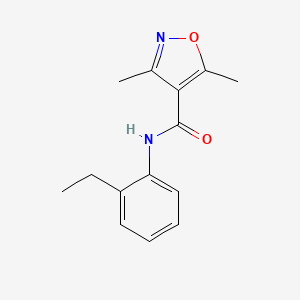

3-[2-(1-adamantyl)ethyl]-6-chloro-5,7-dimethyl-3,4-dihydro-2H-1,3-benzoxazine

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Synthesis Analysis

The synthesis of benzoxazine derivatives often involves the reaction of phenols with formaldehyde and primary amines in the presence of acid catalysts. For compounds with an adamantyl group, the synthesis might require specific conditions to incorporate the bulky adamantyl moiety successfully. Although the direct synthesis of "3-[2-(1-adamantyl)ethyl]-6-chloro-5,7-dimethyl-3,4-dihydro-2H-1,3-benzoxazine" is not detailed in the provided literature, similar compounds have been synthesized through reactions involving adamantyl-substituted phenols or amines. These processes highlight the importance of selecting appropriate reagents and conditions to achieve the desired structural features and functional groups.

Molecular Structure Analysis

The molecular structure of benzoxazine derivatives, including the presence of adamantyl groups, significantly influences their properties and reactivity. X-ray diffraction studies and molecular modeling can provide insights into the conformation, bond lengths, and angles, which are crucial for understanding the compound's behavior in chemical reactions and its interaction with other molecules. The adamantyl group's bulky nature might induce a particular spatial arrangement that could stabilize the molecule or influence its reactivity.

Chemical Reactions and Properties

Benzoxazine compounds undergo ring-opening polymerization upon heating, leading to polybenzoxazines with excellent thermal, mechanical, and chemical resistance properties. The presence of the adamantyl group could further enhance these properties by increasing the rigidity of the polymer backbone. Additionally, the chemical reactivity of "3-[2-(1-adamantyl)ethyl]-6-chloro-5,7-dimethyl-3,4-dihydro-2H-1,3-benzoxazine" towards nucleophiles, electrophiles, and radical species would be an area of interest, as it dictates its potential applications in synthetic chemistry and material science.

Physical Properties Analysis

The physical properties of benzoxazines, such as melting point, boiling point, solubility, and density, are influenced by their molecular structure. The adamantyl group can impact these properties by increasing molecular weight and steric hindrance, potentially affecting the compound's phase behavior, solubility in various solvents, and interactions with other materials.

Chemical Properties Analysis

The chemical properties of benzoxazines, including acidity/basicity, reactivity patterns, and stability, are determined by their functional groups and molecular structure. The electron-withdrawing or donating effects of substituents like chloro and methyl groups, combined with the steric effects of the adamantyl group, would influence the compound's reactivity in chemical reactions, including polymerization, substitution, and addition reactions.

- Synthesis and antimicrobial activity of oxadiazoles and oxadiazoline derivatives (El-Emam et al., 2004).

- New synthesis approaches for benzoxazine and dihydro-benzoxazine derivatives (Gabriele et al., 2006).

- Synthesis and pharmacological effects of optically active benzoxazine derivatives (Ashimori et al., 1991).

- Structural analysis of spiro benzoxazine compounds (Osyanin et al., 2015).

Propriétés

IUPAC Name |

3-[2-(1-adamantyl)ethyl]-6-chloro-5,7-dimethyl-2,4-dihydro-1,3-benzoxazine |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H30ClNO/c1-14-5-20-19(15(2)21(14)23)12-24(13-25-20)4-3-22-9-16-6-17(10-22)8-18(7-16)11-22/h5,16-18H,3-4,6-13H2,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HTVHARTZAHFAKM-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC2=C(CN(CO2)CCC34CC5CC(C3)CC(C5)C4)C(=C1Cl)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H30ClNO |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

359.9 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-[2-(Adamantan-1-YL)ethyl]-6-chloro-5,7-dimethyl-3,4-dihydro-2H-1,3-benzoxazine | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-[2-(3-pyridinyl)-1,3-benzoxazol-5-yl]-2-thiophenecarboxamide](/img/structure/B5675860.png)

![(3R*,4S*)-1-{[(cyclopropylmethyl)thio]acetyl}-4-(3-methoxyphenyl)pyrrolidin-3-amine](/img/structure/B5675867.png)

![N-(4-{[3-(3-pyridazinyl)-1,2,4-oxadiazol-5-yl]methyl}phenyl)cyclopropanecarboxamide](/img/structure/B5675871.png)

![N,N-dimethyl-2-{2-[1-(pyrazolo[1,5-a]pyridin-3-ylcarbonyl)-4-piperidinyl]-1H-imidazol-1-yl}ethanamine](/img/structure/B5675887.png)

![[3-(2-{1-[(2R)-2-amino-2-cyclohexylacetyl]-4-piperidinyl}-1H-imidazol-1-yl)propyl]dimethylamine dihydrochloride](/img/structure/B5675910.png)

![6-{[(2S)-2-(3-methyl-1,2,4-oxadiazol-5-yl)pyrrolidin-1-yl]carbonyl}-2-phenylimidazo[1,2-a]pyridine](/img/structure/B5675913.png)

![3-(3-oxo-3-{3-[1-(pyridin-4-ylmethyl)-1H-imidazol-2-yl]piperidin-1-yl}propyl)pyridine](/img/structure/B5675916.png)

![1-benzyl-4-[(2-propyl-1,3-thiazol-4-yl)carbonyl]-1,4-diazepan-6-ol](/img/structure/B5675920.png)

![8-(2-chlorobenzyl)-1-methyl-2-oxo-1,8-diazaspiro[4.5]decane-4-carboxylic acid](/img/structure/B5675937.png)